molecular formula C17H20N4O2S2 B10894643 1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide

Cat. No.: B10894643
M. Wt: 376.5 g/mol
InChI Key: RLHCZHCKZYRQDM-UHFFFAOYSA-N
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Description

1-ETHYL-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazole ring, and a sulfonamide group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ETHYL-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole coreThe reaction conditions often require the use of catalysts, such as methanesulfonic acid, and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-ETHYL-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-ETHYL-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ETHYL-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 1,3-Dimethyl-5-pyrazolone
  • 2-Phenyl-1,3-thiazole derivatives

Uniqueness

1-ETHYL-3,5-DIMETHYL-N~4~-[(2-PHENYL-1,3-THIAZOL-4-YL)METHYL]-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of a pyrazole ring, a thiazole ring, and a sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H20N4O2S2

Molecular Weight

376.5 g/mol

IUPAC Name

1-ethyl-3,5-dimethyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrazole-4-sulfonamide

InChI

InChI=1S/C17H20N4O2S2/c1-4-21-13(3)16(12(2)20-21)25(22,23)18-10-15-11-24-17(19-15)14-8-6-5-7-9-14/h5-9,11,18H,4,10H2,1-3H3

InChI Key

RLHCZHCKZYRQDM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

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